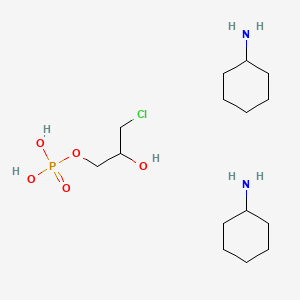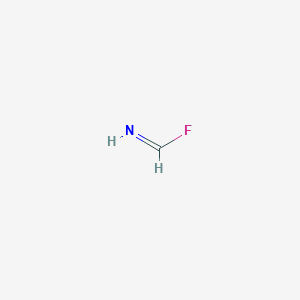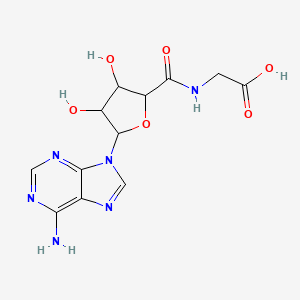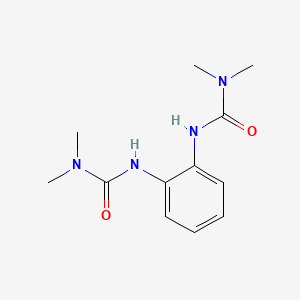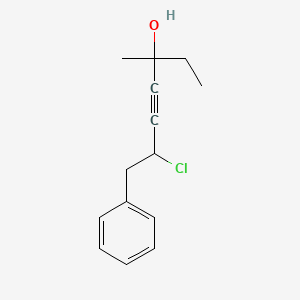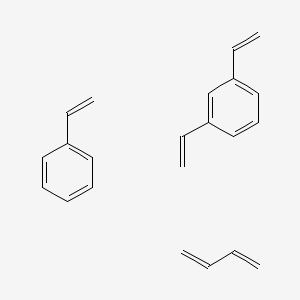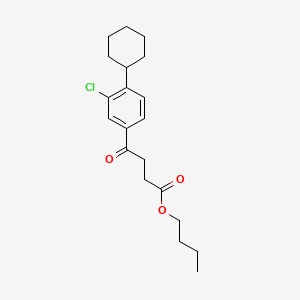
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate is an organic compound with a complex structure, featuring a butyl group, a chloro substituent, a cyclohexyl ring, and a gamma-oxo functional group attached to a benzenebutanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate typically involves multiple steps, starting with the preparation of the benzenebutanoate backbone This can be achieved through esterification reactions involving benzoic acid derivatives and butanol
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate can undergo various chemical reactions, including:
Oxidation: The gamma-oxo group can be further oxidized to form carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
Aplicaciones Científicas De Investigación
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate involves its interaction with specific molecular targets and pathways. The chloro and gamma-oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert various effects, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 3-chloro-4-cyclohexylbenzoate
- Butyl 3-chloro-4-cyclohexylphenylacetate
- Butyl 3-chloro-4-cyclohexylbenzamide
Uniqueness
Butyl 3-chloro-4-cyclohexyl-gamma-oxobenzenebutanoate is unique due to the presence of the gamma-oxo group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
32808-54-1 |
|---|---|
Fórmula molecular |
C20H27ClO3 |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
butyl 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C20H27ClO3/c1-2-3-13-24-20(23)12-11-19(22)16-9-10-17(18(21)14-16)15-7-5-4-6-8-15/h9-10,14-15H,2-8,11-13H2,1H3 |
Clave InChI |
QUTJMMYPVUTMTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


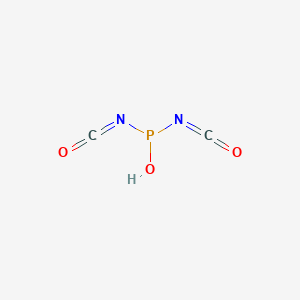
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
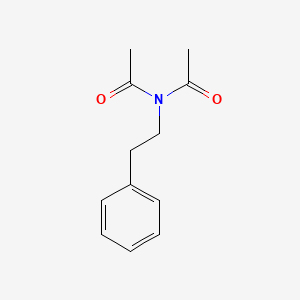
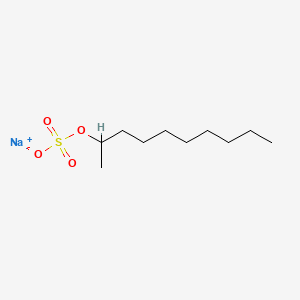

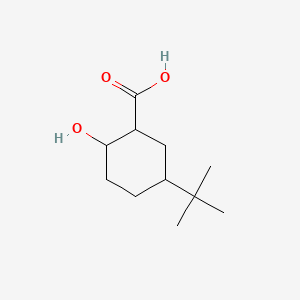
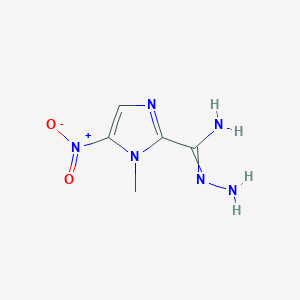
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)
